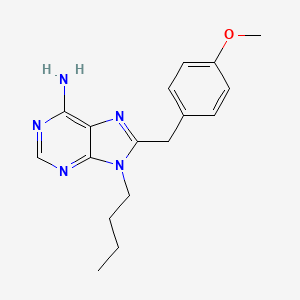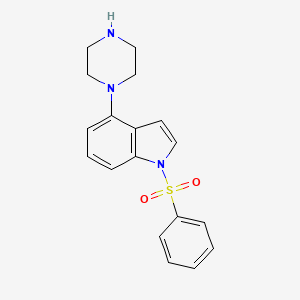
4-Chloro-6-nitro-2-(piperazin-1-YL)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-nitro-2-piperazin-1-yl-quinoline is a heterocyclic compound with the molecular formula C13H13ClN4O2 and a molecular weight of 292.72 g/mol. This compound is known for its unique structure, which includes a quinoline core substituted with chloro, nitro, and piperazine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-nitro-2-piperazin-1-yl-quinoline typically involves the reaction of 4-chloro-6-nitroquinoline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-6-nitro-2-piperazin-1-yl-quinoline may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-nitro-2-piperazin-1-yl-quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are employed for the reduction of the nitro group.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Reduction: Amino-substituted quinoline derivatives.
Oxidation: N-oxide derivatives of the piperazine ring.
Scientific Research Applications
4-Chloro-6-nitro-2-piperazin-1-yl-quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitro-2-piperazin-1-yl-quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Chloro-6-nitro-2-piperazin-1-yl-quinoline can be compared with other similar compounds, such as:
4-Chloro-6-nitroquinoline: Lacks the piperazine ring, which may result in different biological activities.
6-Nitro-2-piperazin-1-ylquinoline: Lacks the chloro substituent, which may affect its reactivity and interactions with molecular targets.
4-Chloro-2-piperazin-1-ylquinoline: Lacks the nitro group, which may influence its chemical reactivity and biological properties.
The presence of the chloro, nitro, and piperazine groups in 4-Chloro-6-nitro-2-piperazin-1-yl-quinoline makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
CAS No. |
437708-76-4 |
|---|---|
Molecular Formula |
C13H13ClN4O2 |
Molecular Weight |
292.72 g/mol |
IUPAC Name |
4-chloro-6-nitro-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H13ClN4O2/c14-11-8-13(17-5-3-15-4-6-17)16-12-2-1-9(18(19)20)7-10(11)12/h1-2,7-8,15H,3-6H2 |
InChI Key |
HADJVDJPSUSVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[4-Toluenesulfonyl]-1,4-naphthoquinone](/img/structure/B3062778.png)



